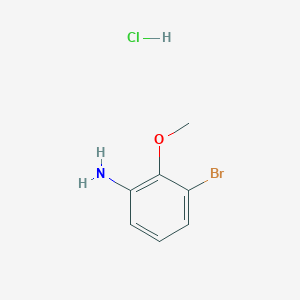

3-Bromo-2-Methoxyaniline hydrochloride

CAS No.: 1437383-39-5

Cat. No.: VC3217354

Molecular Formula: C7H9BrClNO

Molecular Weight: 238.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1437383-39-5 |

|---|---|

| Molecular Formula | C7H9BrClNO |

| Molecular Weight | 238.51 g/mol |

| IUPAC Name | 3-bromo-2-methoxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H8BrNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H |

| Standard InChI Key | YAOIGFFVDWGVIU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=C1Br)N.Cl |

| Canonical SMILES | COC1=C(C=CC=C1Br)N.Cl |

Introduction

Chemical Identity and Properties

Structural Identification and Basic Properties

3-Bromo-2-Methoxyaniline hydrochloride is a crystalline solid derived from the protonation of 3-Bromo-2-methoxyaniline with hydrochloric acid. This salt formation significantly alters the physical properties of the compound compared to its free base form, including solubility, stability, and handling characteristics. The compound has a defined chemical structure with precise molecular attributes as outlined in Table 1.

Table 1: Chemical Identity and Structural Properties

| Parameter | Value |

|---|---|

| CAS Number | 1437383-39-5 |

| Molecular Formula | C₇H₉BrClNO |

| Molecular Weight | 238.51 g/mol |

| IUPAC Name | 3-bromo-2-methoxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H8BrNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H |

| Standard InChIKey | YAOIGFFVDWGVIU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=C1Br)N.Cl |

| Canonical SMILES | COC1=C(C=CC=C1Br)N.Cl |

| PubChem Compound ID | 86810414 |

The compound differs from its parent compound (3-Bromo-2-methoxyaniline, CAS: 116557-46-1) by the addition of a hydrochloride group, which significantly affects its physicochemical properties and behavior in chemical reactions .

Physical and Chemical Characteristics

The hydrochloride salt formation substantially alters the solubility profile of the compound compared to the free base. While the free base 3-Bromo-2-methoxyaniline has limited water solubility, the hydrochloride salt exhibits enhanced water solubility, which is advantageous for many synthetic applications where aqueous reaction media are employed. This increased solubility in polar solvents makes it particularly useful as a reagent in pharmaceutical synthesis.

The presence of the hydrochloride group also affects the compound's reactivity pattern. The protonation of the amine group reduces its nucleophilicity, which can be advantageous when selective reactions at other functional groups are desired. This modified reactivity profile extends the range of synthetic transformations that can be performed with controlled chemoselectivity.

Synthesis and Preparation Methods

Standard Synthetic Routes

The synthesis of 3-Bromo-2-methoxyaniline hydrochloride typically follows a multi-step process that begins with suitable precursors. The most common synthetic pathway involves the bromination of 2-methoxyaniline (o-anisidine) followed by conversion to the hydrochloride salt. This process requires careful control of reaction conditions to ensure regioselectivity and minimize the formation of unwanted byproducts.

A related synthetic approach involves the transformation of 3-bromonitrobenzene to 3-bromoanisole through a methoxydenitration process, as outlined in patent literature for similar compounds . Although this process specifically describes the synthesis of 3-bromoanisole, the methodology provides valuable insights into the preparation of brominated methoxy-substituted aromatic compounds that could be adapted for the synthesis of our target compound.

The general synthesis pathway can be summarized in these key steps:

-

Bromination of 2-methoxyaniline in a suitable solvent system with a brominating agent

-

Purification of the resulting 3-Bromo-2-methoxyaniline

-

Conversion to the hydrochloride salt using anhydrous HCl or aqueous hydrochloric acid

-

Isolation and purification of the final hydrochloride salt product

Optimization of Synthesis Conditions

The synthesis of 3-Bromo-2-methoxyaniline hydrochloride requires careful optimization of reaction conditions to maximize yield and product purity. Based on related synthetic processes described for similar compounds, several critical parameters influence the efficiency of the synthesis:

Temperature Control: Bromination reactions and salt formation processes are typically temperature-sensitive. For related bromination reactions, optimal temperatures range from 40-80°C, with preferred temperatures between 50-55°C . Precise temperature control is essential to achieve selective bromination at the desired position.

Solvent Selection: The choice of solvent impacts both the reactivity and selectivity of the bromination reaction. For similar compounds, toluene has been utilized as an effective solvent medium . The solvent for salt formation should facilitate precipitation of the hydrochloride product.

Catalyst Utilization: Phase transfer catalysts can significantly enhance reaction efficiency for certain transformations of brominated aromatic compounds. Tetrabutylammonium salts have proven effective for similar compounds, with concentrations typically in the range of 20-30% by weight relative to the starting material .

Reaction Time: Monitoring the reaction progress via analytical techniques such as gas chromatography helps determine optimal reaction durations. For related transformations, reaction times typically range from 2-6 hours depending on reagents and conditions .

Applications and Research Significance

Pharmaceutical Applications

3-Bromo-2-methoxyaniline hydrochloride serves as a valuable intermediate in pharmaceutical synthesis due to its unique structural features and reactivity profile. The compound's bromine substituent provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are frequently employed in the synthesis of drug candidates. The methoxy group offers opportunities for further functionalization, while the amine group can participate in numerous transformations relevant to medicinal chemistry.

The compound has shown utility in the synthesis of:

-

Potential anti-inflammatory agents

-

Novel antibacterial compounds

-

Compounds with neurological activity

-

Kinase inhibitors for cancer research

The hydrochloride salt form provides enhanced stability and solubility compared to the free base, making it particularly valuable for pharmaceutical applications where consistent physical properties are essential.

Use in Organic Synthesis

Beyond its pharmaceutical applications, 3-Bromo-2-methoxyaniline hydrochloride serves as a versatile building block in broader organic synthesis. The compound's multiple functional groups allow for selective transformations and the construction of complex molecular architectures. The bromine substituent enables metal-catalyzed coupling reactions, while the amine group can participate in condensation reactions, amide formations, and diazonium chemistry.

Specific synthetic applications include:

-

Formation of substituted benzimidazoles, benzoxazoles, and related heterocycles

-

Development of functionalized dyes and pigments

-

Synthesis of sophisticated ligands for metal coordination

-

Preparation of materials with specialized electronic properties

The hydrochloride salt is particularly advantageous in reactions where precise stoichiometry and enhanced solubility in polar solvents are required.

Research Applications

The compound finds significant use in academic and industrial research settings where new synthetic methodologies are being developed. Its well-defined structure with multiple reactive sites makes it an excellent model compound for studying:

-

Regioselective transformations in multi-functionalized aromatics

-

Effects of electron-donating and electron-withdrawing groups on reactivity

-

Stereochemical outcomes in asymmetric syntheses involving aromatic amines

-

Novel catalytic systems for C-N bond formation

| Parameter | Classification/Description |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332 - Harmful if swallowed, in contact with skin or if inhaled |

| H315 - Causes skin irritation | |

| H319 - Causes serious eye irritation | |

| H335 - May cause respiratory irritation | |

| Precautionary Statements | P280 - Wear protective gloves/protective clothing/eye protection/face protection |

| Transport Classification | UN 2810 6.1/PG III (Toxic liquid, organic, N.O.S.) |

| Hazard Class | 6.1 |

| Packing Group | III |

Analytical Methods and Characterization

Spectroscopic Analysis

The structural characterization of 3-Bromo-2-methoxyaniline hydrochloride can be accomplished through various spectroscopic techniques. These analytical methods are essential for confirming compound identity and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable structural information. The proton NMR spectrum typically shows characteristic signals for the aromatic protons, methoxy group, and amine protons, with shifts influenced by the hydrochloride salt formation. The coupling patterns of the aromatic protons can confirm the substitution pattern.

Infrared (IR) Spectroscopy: IR analysis can identify key functional groups, including the N-H stretching vibrations of the protonated amine, C-O stretching of the methoxy group, and characteristic patterns for the substituted aromatic ring. The presence of the hydrochloride salt affects the amine stretching frequencies compared to the free base.

Mass Spectrometry (MS): MS analysis can confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. Common ionization techniques include electrospray ionization (ESI) and electron impact (EI).

Chromatographic Methods

Chromatographic techniques are valuable for both analytical and preparative purposes:

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used for purity determination and can separate the target compound from structurally similar impurities. Reverse-phase conditions with UV detection are typically employed.

Gas Chromatography (GC): For the free base form, GC can be utilized to assess purity, though the hydrochloride salt may require derivatization prior to GC analysis. GC-MS combines separation with mass spectral information for enhanced structural confirmation.

Thin-Layer Chromatography (TLC): TLC provides a rapid method for monitoring reaction progress and preliminary purity assessment. Various solvent systems can be optimized for effective separation from potential synthetic impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume